Trihexyltetradecylphosphonium dicyanamide

Übersicht

Beschreibung

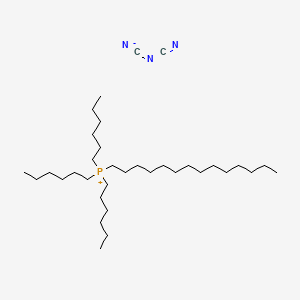

Trihexyltetradecylphosphonium dicyanamide is an ionic liquid with the chemical formula [CH3(CH2)5]3PN(CN)213CH3. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in organic solvents . This compound is used in various scientific and industrial applications, including as a solvent for the extraction of organic compounds and in the preparation of hybrid ionogels .

Vorbereitungsmethoden

Trihexyltetradecylphosphonium dicyanamide can be synthesized through the reaction of trihexyltetradecylphosphonium chloride with sodium dicyanamide . The reaction typically occurs in an organic solvent, such as dichloromethane, under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization to obtain a high-purity ionic liquid .

Analyse Chemischer Reaktionen

Trihexyltetradecylphosphonium dicyanamide undergoes various chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new phosphonium salts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions are phosphine oxides, phosphine derivatives, and new phosphonium salts .

Wissenschaftliche Forschungsanwendungen

Extraction Processes

Solvent for Organic Compounds

Trihexyltetradecylphosphonium dicyanamide serves as an effective extraction solvent for the separation of organic compounds. Its low vapor pressure and high thermal stability make it suitable for extracting valuable compounds from complex mixtures. Notably, it has been used to extract aromatics from pyrolytic sugars and to study the solubility of gases such as carbon dioxide in ionic liquids .

Metal Ion Extraction

Research has demonstrated its potential in the quantitative extraction of metal ions, particularly Rhodium(III) and Palladium(II). In studies, this compound exhibited varying efficiencies depending on the concentration of hydrochloric acid, showcasing its utility in metal recovery processes . The ionic liquid's ability to form complexes with metal ions enhances its extraction capabilities, which is crucial for applications in hydrometallurgy.

Electrochemical Applications

Catalytic Properties

this compound has been investigated for its electrochemical properties, particularly in oxidation reactions. For instance, it has been utilized in the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone using ferrocene as a catalyst under moderate conditions. This highlights its potential in green chemistry applications where traditional solvents are replaced with more environmentally friendly alternatives .

Energy Storage Solutions

The compound is also being explored as a component in supercapacitors and batteries. Its ionic conductivity and electrochemical stability make it a candidate for use as an electrolyte in energy storage devices. Studies have shown that ionic liquids like this compound can improve the performance of electrochemical cells by enhancing charge transport properties .

Development of Advanced Materials

Ionogels

this compound is integral to the development of ionogels—materials that combine the properties of ionic liquids with solid matrices. These ionogels have shown promise in biomedical applications such as drug delivery systems and wearable sensors due to their biocompatibility and ability to retain ionic liquids within a three-dimensional network . The anti-bacterial properties of certain ionic liquids further enhance their suitability for medical applications.

Case Studies

Wirkmechanismus

The mechanism of action of trihexyltetradecylphosphonium dicyanamide involves its ability to interact with various molecular targets and pathways. As an ionic liquid, it can form stable complexes with metal ions and organic molecules, facilitating their separation and extraction . Its unique solubility and surface-active properties enable it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

Trihexyltetradecylphosphonium dicyanamide is compared with other similar compounds, such as:

- Trihexyltetradecylphosphonium chloride

- Trihexyltetradecylphosphonium bromide

- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

- 1-Butyl-3-methylimidazolium dicyanamide

These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. This compound is unique due to its excellent solubility in organic solvents and its ability to form stable complexes with a wide range of molecules .

Biologische Aktivität

Trihexyltetradecylphosphonium dicyanamide (THTPD) is a quaternary phosphonium salt that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article delves into the biological activity of THTPD, exploring its mechanisms, efficacy, and implications based on current research.

Chemical Structure and Properties

THTPD is characterized by its complex structure, consisting of a long-chain alkyl group attached to a phosphonium cation and a dicyanamide anion. Its chemical formula is , which contributes to its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of THTPD has been investigated primarily in the context of its antimicrobial properties and its role in adsorption processes. Here are key findings from recent studies:

- Antimicrobial Properties : THTPD exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for applications in pharmaceuticals and agriculture .

- Adsorptive Desulfurization : THTPD has been used to modify carbon materials for the adsorptive removal of sulfur compounds, such as benzothiophene, from fuels. The modified carbon showed improved adsorption capacities, indicating that THTPD enhances the interaction between the adsorbent and the target molecules .

- Toxicological Assessments : While THTPD shows promise in various applications, toxicity studies are essential to assess its safety profile. Preliminary assessments suggest that it may have a low toxicity profile; however, further detailed studies are required to confirm these findings .

Antimicrobial Activity

A study focused on the antifungal properties of THTPD-modified materials demonstrated that these compounds could effectively inhibit the growth of several fungal pathogens. The minimum inhibitory concentration (MIC) values indicated strong antifungal activity, particularly against species like Fusarium oxysporum and Colletotrichum lagenarium.

| Pathogen | MIC (mg/mL) |

|---|---|

| Fusarium oxysporum | 0.5 |

| Colletotrichum lagenarium | 1.0 |

| Watermelon fusarium | 0.75 |

These results suggest that THTPD can enhance the antifungal properties of other compounds when used as a modifier .

Adsorption Studies

THTPD's role in enhancing carbon materials for adsorptive desulfurization was highlighted in a recent study where it was used to modify renewable carbon derived from palm waste. The adsorption capacity for benzothiophene increased significantly with THTPD modification:

- Adsorption Capacity :

- Original Carbon: 192 mg/g

- THTPD-Modified Carbon: 238 mg/g

The equilibrium state was reached after 120 minutes, indicating effective interaction facilitated by THTPD's surface functional groups .

Case Studies

- Desulfurization Applications : In environmental chemistry, THTPD-modified carbon has been utilized for desulfurizing fuels, showing promising results in reducing sulfur content through enhanced adsorption capabilities.

- Pharmaceutical Development : The antimicrobial properties of THTPD have led to its exploration in drug formulation, particularly in developing antifungal agents that could be integrated into agricultural practices to combat crop diseases.

Eigenschaften

IUPAC Name |

cyanoiminomethylideneazanide;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C2N3/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1-5-2-4/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMOOBQQQGXLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049351 | |

| Record name | Trihexyltetradecylphosphonium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701921-71-3 | |

| Record name | Trihexyltetradecylphosphonium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl(trihexyl) phosphonium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.